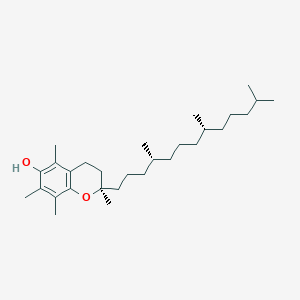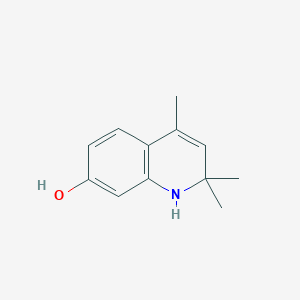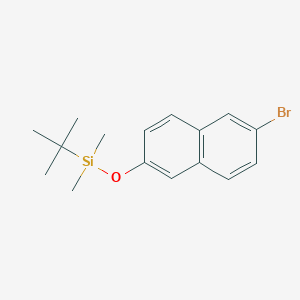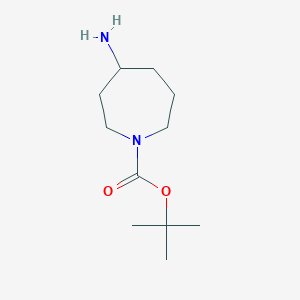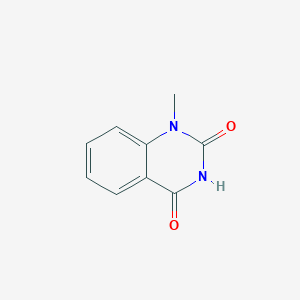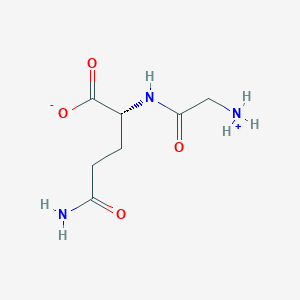
Glycyl-d-glutamine
概要
説明
Glycyl-D-glutamine is a dipeptide with the CAS Number: 115588-13-1 . It has a molecular weight of 203.2 and its IUPAC name is (2R)-5-amino-2-[(aminoacetyl)amino]-5-oxopentanoic acid . It is used as a substitute for glutamine in cell culture . Higher cell yields are obtained when this dipeptide is used instead of glutamine .
Synthesis Analysis
Glycyl-D-glutamine can be produced efficiently through metabolic engineering of Escherichia coli . The process involves over-expressing L-amino acid α-ligase from Bacillus subtilis, inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp . A module for glutamine synthesis from glutamic acid is constructed by introducing glutamine synthetase (GlnA) .
Molecular Structure Analysis
The InChI code for Glycyl-D-glutamine is 1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m1/s1 . The InChI key is PNMUAGGSDZXTHX-SCSAIBSYSA-N .
Chemical Reactions Analysis
The thermal decomposition of amino acids, including glutamine, occurs at well-defined, characteristic temperatures . The reactions are described by polynomials, with the solid monomolecular residues being rich in peptide bonds .
Physical And Chemical Properties Analysis
Glycyl-D-glutamine is a solid substance . It should be stored in a refrigerator . The shipping temperature is room temperature .
科学的研究の応用
1. Immune System and Infectious Diseases
Glycyl-d-glutamine (GlyGln) has been studied for its potential therapeutic role in enhancing lymphocyte proliferation. Research indicates that GlyGln can substitute for glutamine (Gln) in supporting lymphocyte proliferation, which is particularly relevant in the context of AIDS patients. This suggests a possible application of GlyGln in improving immunity among such patients (Köhler et al., 2000).
2. Nutrition and Metabolic Health
GlyGln has been evaluated for its effects on growth performance, small intestinal morphology, and immune response in animal models. For example, in piglets, dietary GlyGln supplementation showed improved growth and immune function, particularly in the context of stress or inflammation induced by Escherichia coli lipopolysaccharide (Jiang et al., 2009).
3. Cancer Research
GlyGln's role in glutamine metabolism has been explored in the context of cancer research. Glutamine, being a critical nutrient for cancer cells, is a focus area, and GlyGln's involvement in cancer metabolism and potential therapeutic applications in oncology have been discussed (Altman et al., 2016).
4. Endocrinology and Diabetes
Research has explored GlyGln's impact on inflammatory mediators and cytokine expressions in diabetic rats. This indicates a potential role for GlyGln in modulating inflammatory responses in diabetic conditions, providing insights into its potential therapeutic applications in endocrinology (Tsai et al., 2012).
5. Hematology and Chemotherapy
GlyGln has been investigated in the context of acute leukemia, particularly its supplementation in parenteral nutrition for patients undergoing intensive chemotherapy. The findings suggest that GlyGln supplementation could hasten neutrophil recovery post-chemotherapy (Scheid et al., 2004).
6. Gastrointestinal Health
GlyGln has shown promise in enhancing the absorptive function of the gastrointestinal tract, particularly in the context of autotransplanted small intestine in animal models. This suggests potential applications in improving gut health and recovery post-surgical interventions (Jian, 2000).
7. Nutrition and Exercise
The amino acid has been explored for its role in sports nutrition, particularly regarding its anti-fatigue properties and its potential to improve certain fatigue markers like glycogen synthesis and ammonia buffering (Coqueiro et al., 2019).
8. General Health and Immune Function
GlyGln's role in overall health and immune function has been reviewed, highlighting its importance in glutamine metabolism and its potential as a supplemental nutrient in various catabolic or hypercatabolic conditions (Cruzat et al., 2018).
作用機序
Target of Action
Glycyl-d-glutamine (Gly-Gln) is a synthetic dipeptide that is synthesized from β-endorphin post-translationally . It primarily targets cells of the immune system and enterocytes . Glutamine, a component of Gly-Gln, has been found to activate the mammalian target of rapamycin cell signaling in enterocytes .
Mode of Action
Gly-Gln interacts with its targets by regulating the expression of several genes of cell metabolism, signal transduction proteins, cell defense, and repair regulators . It also activates intracellular signaling pathways . Glutamine, a component of Gly-Gln, is involved in activating the mammalian target of rapamycin cell signaling in enterocytes .
Biochemical Pathways
Gly-Gln plays a crucial role in several metabolic pathways. It is involved in the production of the antioxidant glutathione (GSH), inhibiting reactive oxygen species (ROS) and supporting various biosynthetic pathways crucial for cellular integrity and function . Glutamine metabolism has been linked to central carbon metabolism pathways, including glutaminolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
Pharmacokinetics
It is known that gly-gln can be metabolized by certain bacteria in vitro . More research is needed to fully understand the ADME properties of Gly-Gln and their impact on its bioavailability.
Result of Action
Dietary Gly-Gln supplementation has been shown to improve intestinal integrity, inflammatory responses, and oxidative status . It increases the production of interleukin 10, tight junction proteins, and superoxide dismutase, while reducing the production of malondialdehyde and nitric oxide synthase activity .
Action Environment
The action of Gly-Gln is influenced by various environmental factors, particularly the gut microbiota. Dietary Gly-Gln supplementation has been shown to beneficially alter the gut microbiota by increasing bacterial loading, elevating alpha diversity, and increasing the relative abundance of anaerobes and fiber-degrading bacteria . This contributes to the amelioration of intestinal integrity, inflammatory responses, and oxidative status .
Safety and Hazards
特性
IUPAC Name |
(2R)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUAGGSDZXTHX-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does glycyl-L-glutamine interact with cardiac cells and what are the downstream effects?
A1: While the exact mechanism of interaction remains unclear, research suggests that glycyl-L-glutamine exerts a trophic effect on developing rat heart cells. [] This means it supports the growth and survival of these cells, specifically influencing the cholinergic system, which is crucial for communication within the heart.
Q2: Does glycyl-L-glutamine affect the activity of acetylcholinesterase in cardiac cells?
A2: Interestingly, while glycyl-L-glutamine influences the expression of specific AChE molecular forms, it does not appear to alter the overall enzymatic activity of AChE in cultured post-natal ventricular myocytes. [] This suggests that its influence might be more focused on regulating the structural organization and localization of AChE, rather than directly modulating its catalytic activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



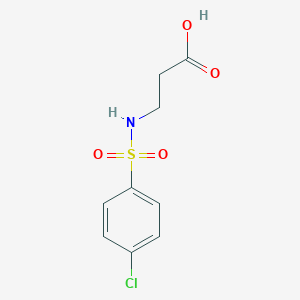
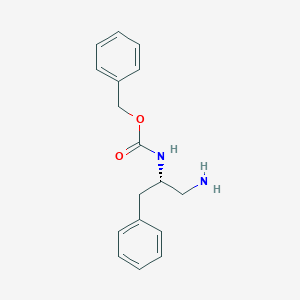
![Ethyl 2-[4-(dimethylamino)phenyl]acetate](/img/structure/B171832.png)
